Sulfonamide vs. Sulfone: Hydrogen-Bonding Capacity
4-{[(4-Fluorophenyl)sulfonyl]amino}butanoic acid possesses a sulfonamide (-SO2NH-) linkage, which confers the ability to act as a hydrogen bond donor (via the NH group) and acceptor (via the S=O groups) . In contrast, its close analog 4-(4-Fluorobenzenesulfonyl)butanoic acid (CAS 1017674-75-7) contains a sulfone (-SO2-) bridge [1]. This structural difference means the target compound has one additional hydrogen bond donor and a higher topological polar surface area (tPSA) of 91.8 Ų compared to 62.8 Ų for the sulfone analog [2]. The presence of the NH donor is critical for forming specific, directional interactions with protein binding pockets, which can lead to improved target selectivity and binding kinetics .
| Evidence Dimension | Hydrogen Bond Donor Count / Topological Polar Surface Area (tPSA) |
|---|---|
| Target Compound Data | HBD = 2; tPSA = 91.8 Ų [2] |
| Comparator Or Baseline | 4-(4-Fluorobenzenesulfonyl)butanoic acid (CAS 1017674-75-7): HBD = 1; tPSA = 62.8 Ų [1] |
| Quantified Difference | Target compound has 1 additional HBD and a +29.0 Ų larger tPSA. |
| Conditions | Calculated molecular properties. |
Why This Matters
This difference in hydrogen-bonding capacity directly impacts target recognition and binding kinetics, making the target compound a more versatile scaffold for developing selective protein ligands than its sulfone counterpart.
- [1] PubChem. 4-(4-Fluorobenzenesulfonyl)butanoic acid (PubChem CID 28753482). View Source
- [2] Chem960. 4-(4-Fluoro-benzenesulfonylamino)-butyric acid (405919-75-7) Properties. View Source
